molecular formula C14H19Cl2NO3 B1424678 Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-35-9

Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1424678
CAS No.: 1354488-35-9
M. Wt: 320.2 g/mol
InChI Key: HKMLYSHONXYDLT-JGAZGGJJSA-N
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Description

Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound notable for its significant applications in various scientific fields. Its complex structure allows for diverse functionality, making it a valuable asset in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride involves several crucial steps. One common route includes the following:

  • Synthesis of Intermediates: : The process begins with the preparation of key intermediates, such as 2-chloro-4,6-dimethylphenol and (S)-4-pyrrolidinecarboxylate.

  • Coupling Reactions: : These intermediates undergo coupling reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

  • Esterification: : The final step involves esterification where the ester group is introduced, culminating in the formation of the desired product.

Industrial Production Methods

Industrial-scale production of this compound often involves streamlined synthetic routes to optimize efficiency. Large reactors and continuous flow systems are used to maintain consistent reaction conditions, ensuring high output and minimal impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Substitution Reactions: : Due to the presence of halogen atoms and aromatic rings.

  • Oxidation and Reduction: : The compound's functionality allows it to partake in redox reactions under appropriate conditions.

  • Hydrolysis: : Ester bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate for oxidation reactions.

  • Reducing Agents: : Like lithium aluminum hydride for reduction processes.

  • Catalysts: : Palladium or platinum catalysts for coupling reactions.

Major Products

The major products from these reactions depend on the specific reaction type:

  • Substitution: : Modified phenoxy groups.

  • Oxidation/Reduction: : Altered states of pyrrolidinecarboxylate.

  • Hydrolysis: : Free acids and alcohols.

Scientific Research Applications

This compound finds extensive application in:

  • Chemistry: : As a reagent in organic synthesis and a building block for more complex molecules.

  • Biology: : For studying enzyme interactions and inhibiting certain biological pathways.

  • Medicine: : Potential therapeutic applications due to its biological activity, particularly in drug design and development.

  • Industry: : Utilized in the production of specialized chemicals and as a standard for analytical methods.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenoxy group enables it to bind to these targets, modifying their activity. Pathways involved often include inhibition or activation of enzymatic reactions, which can have downstream biological effects.

Comparison with Similar Compounds

Similar compounds include:

  • Methyl (2S,4S)-4-(2-bromo-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate

  • Methyl (2S,4S)-4-(2-chloro-4,6-difluorophenoxy)-2-pyrrolidinecarboxylate

Uniqueness

Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is unique due to its specific chlorophenoxy substitution, which confers distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in precise scientific and industrial applications where this specific activity is required.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3.ClH/c1-8-4-9(2)13(11(15)5-8)19-10-6-12(16-7-10)14(17)18-3;/h4-5,10,12,16H,6-7H2,1-3H3;1H/t10-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMLYSHONXYDLT-JGAZGGJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OC2CC(NC2)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)Cl)O[C@H]2C[C@H](NC2)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 3
Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 5
Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 6
Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

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